molecular formula C17H23ClN4O2 B2626894 1-(4-ethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride CAS No. 1331188-11-4

1-(4-ethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride

Cat. No.: B2626894
CAS No.: 1331188-11-4
M. Wt: 350.85
InChI Key: VZPCVWMTYMUNRT-UHFFFAOYSA-N
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Description

1-(4-ethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the imidazole ring: This step involves the reaction of the piperazine derivative with an imidazole precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may interact with metal ions or participate in hydrogen bonding, while the piperazine core may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
  • 1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride

Uniqueness

1-(4-ethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is unique due to the presence of the ethoxy group, which may influence its pharmacokinetic properties, such as solubility and metabolic stability.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2.ClH/c1-3-23-15-6-4-14(5-7-15)16(22)20-10-12-21(13-11-20)17-18-8-9-19(17)2;/h4-9H,3,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPCVWMTYMUNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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